N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the chloro-fluoro-phenyl group and the methylpiperidinyl group. Common reagents and conditions include:
Starting Materials: 4-chloro-3-fluoroaniline, 7-methyl-1,8-naphthyridine, 4-methylpiperidine
Reagents: Coupling agents like EDCI or DCC, catalysts like palladium on carbon (Pd/C)
Conditions: Reflux in organic solvents such as dichloromethane or toluene, purification by column chromatography
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects. It could be a candidate for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical structure makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (4-((4-Chloro-3-fluorophenyl)amino)-1,8-naphthyridin-3-yl)methanone
- (4-((4-Chloro-3-fluorophenyl)amino)-7-methylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone
- (4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-ethylpiperidin-1-yl)methanone
Uniqueness
The uniqueness of N-(4-chloro-3-fluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
[4-(4-chloro-3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O/c1-13-7-9-28(10-8-13)22(29)17-12-25-21-16(5-3-14(2)26-21)20(17)27-15-4-6-18(23)19(24)11-15/h3-6,11-13H,7-10H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEOVAYPIASOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)Cl)F)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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